molecular formula C13H13F2N3O B2645371 N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide CAS No. 1280924-85-7

N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide

Cat. No. B2645371
CAS RN: 1280924-85-7
M. Wt: 265.264
InChI Key: ZWWSKZFLRNJQPM-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide, also known as DFAQ, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DFAQ is a small molecule that belongs to the class of compounds known as quinoline derivatives. In recent years, DFAQ has gained attention as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

Synthesis and Structural Analysis

  • A new and improved synthetic route for a related compound, demonstrating the potential for cost-effective and commercially friendly scale-up operations, indicates the importance of these compounds in industrial and research settings (Mao et al., 2012).
  • Structural aspects of amide-containing isoquinoline derivatives were studied, highlighting their ability to form salts and inclusion compounds, which could be crucial for the development of new materials with specific properties (Karmakar et al., 2007).
  • The synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors, showcases the relevance of these compounds in the development of targeted therapies for cancer (Jiang et al., 2011).

Applications in Organic Synthesis and Catalysis

  • Cyanomethyl-substituted tetrahydroisoquinolines were synthesized, indicating their potential as intermediates in the synthesis of alkaloids and other bioactive compounds (Guranova et al., 2017).
  • The development of a copper-catalyzed cyanomethylation method for substituted tetrahydroisoquinolines under mild conditions opens avenues for novel synthetic routes in organic chemistry (Zhang et al., 2016).

Potential Medicinal Applications

  • The creation of a fluorescent sensor based on a quinoline platform for distinguishing cadmium from zinc ions demonstrates the utility of these compounds in environmental monitoring and bioimaging (Zhou et al., 2012).

properties

IUPAC Name

N-(cyanomethyl)-2-(6,7-difluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c14-10-6-9-2-1-5-18(12(9)7-11(10)15)8-13(19)17-4-3-16/h6-7H,1-2,4-5,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWSKZFLRNJQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2N(C1)CC(=O)NCC#N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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